tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Target of Action
Tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a promising synthon for the preparation of diverse piperidine derivatives . Piperidine derivatives are an important class of heterocyclic compounds that possess a wide range of biological actions .
Mode of Action
The compound and its derivatives substituted at the 3-position and in the allylic fragment react with L-selectride in anhydrous tetrahydrofuran to give tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific piperidine derivative synthesized using it as a synthon. Piperidine derivatives are known to possess a wide range of biological actions , suggesting that the effects could be diverse and context-dependent.
Action Environment
It’s worth noting that the synthesis reactions involving this compound are carried out in anhydrous tetrahydrofuran , indicating that the reaction environment can play a crucial role in the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as butyllithium (BuLi) and N,N’-dimethylpropylene urea. This reaction is carried out in anhydrous tetrahydrofuran at low temperatures to ensure high yields .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the allyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Allyl bromide and other alkylating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals. Piperidine derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMPBMTAORSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.